2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Amino and Sulfonyl Groups: Amination and sulfonylation reactions are used to introduce the amino and phenylsulfonyl groups onto the pyrazole ring.
Attachment of the m-Tolylamino Group: This step involves the nucleophilic substitution of an appropriate halogenated precursor with m-toluidine.
Acetylation: The final step involves the acetylation of the pyrazole derivative with 4-ethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and tolyl groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl and amino groups suggests it could form hydrogen bonds or electrostatic interactions with its molecular targets, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a 4-methylphenyl group instead of a 4-ethylphenyl group.
Uniqueness
The uniqueness of 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-methylanilino)pyrazol-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-3-19-12-14-20(15-13-19)28-23(32)17-31-25(27)24(35(33,34)22-10-5-4-6-11-22)26(30-31)29-21-9-7-8-18(2)16-21/h4-16H,3,17,27H2,1-2H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOFJPPZISFMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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